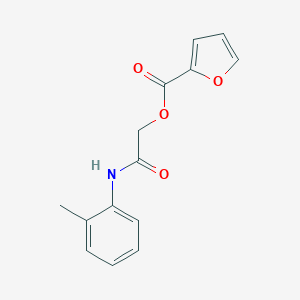

2-Oxo-2-(2-toluidino)ethyl 2-furoate

Description

2-Oxo-2-(2-toluidino)ethyl 2-furoate is a structurally complex molecule featuring a 2-furoate ester backbone linked to a 2-oxoacetamide group substituted with a 2-toluidino (o-tolylamino) moiety. This compound combines aromatic, ester, and amide functionalities, making it relevant in pharmaceutical and materials science research.

Key structural features include:

- 2-Furoate group: A furan-based ester known for its role in fragrance chemistry and metabolic intermediates .

- 2-Oxoacetamide core: A reactive moiety that may contribute to biological interactions, such as anesthetic or enzymatic activity .

- 2-Toluidino substituent: A methyl-substituted aniline group, which can enhance lipophilicity and influence pharmacokinetic properties .

Properties

Molecular Formula |

C14H13NO4 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

[2-(2-methylanilino)-2-oxoethyl] furan-2-carboxylate |

InChI |

InChI=1S/C14H13NO4/c1-10-5-2-3-6-11(10)15-13(16)9-19-14(17)12-7-4-8-18-12/h2-8H,9H2,1H3,(H,15,16) |

InChI Key |

ATTPEVLONXEXML-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CO2 |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Furoate Esters

- Ethyl 2-furoate (C₆H₆O₃): A simpler ester lacking the oxoacetamide and toluidino groups. Ethyl 2-furoate exhibits intense "sweet," "acid," and "urinous" odor profiles, distinct from allyl 2-furoate (which has a "decayed" odor) .

- Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate (C₁₀H₁₀O₅): Contains additional hydroxyl and conjugated carbonyl groups. Its molecular weight (210 g/mol) and polar functional groups suggest higher water solubility than 2-oxo-2-(2-toluidino)ethyl 2-furoate, which is more lipophilic due to the toluidino substituent .

Oxoacetamide Derivatives

- N-(2-Oxo-2-(phenylamino)ethyl) carboxamides: These derivatives, studied for surface anesthetic activity, share the 2-oxoacetamide core but replace the toluidino group with phenyl or alkyl chains. For example, compound 4h in demonstrated significant infiltration anesthesia (ED₅₀ = 0.08 mg/kg), suggesting that the toluidino group in the target compound could modulate similar bioactivity .

- Ethyl 2-oxo-2-((2-(phenylethynyl)phenyl)amino)acetate (C₁₈H₁₅NO₃): Features a phenylethynyl substituent instead of toluidino. This compound has a lower yield (57%) and melting point (84.5–86.0°C) compared to toluidino analogs, highlighting the synthetic challenges and physical property variations induced by aromatic substitutions .

Structural Isomers and Substituted Analogs

- 4-[(E)-({(4-Methylphenyl)aminoacetyl}hydrazono)methyl]phenyl 2-furoate (C₂₂H₂₀N₂O₅): A hydrazone-linked analog with a p-toluidino group. This compound (CAS 881470-34-4) shares the toluidino and furoate motifs but includes a hydrazone spacer, which may enhance metal coordination or photochemical reactivity .

- [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate (C₁₅H₁₂Cl₃NO₅): Incorporates a trichlorophenoxy group, increasing molecular weight (392.6 g/mol) and lipophilicity (XLogP3 = 3.6).

Key Research Findings and Implications

- Synthetic Challenges: The toluidino group in this compound may require controlled reaction conditions to avoid side reactions, as seen in analogous oxoacetamide syntheses .

- Odor and Stability : Unlike simpler furoate esters (e.g., ethyl 2-furoate), the target compound’s odor profile is uncharacterized, but its increased steric bulk likely reduces volatility .

Notes

- Limited direct data on this compound necessitates extrapolation from structural analogs.

- Contradictions in biological outcomes (e.g., anesthesia vs. toxicity) highlight the need for targeted studies on toluidino-substituted derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.